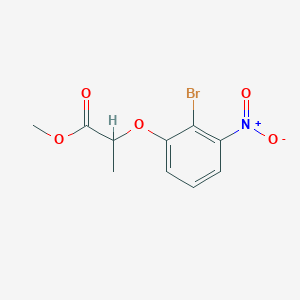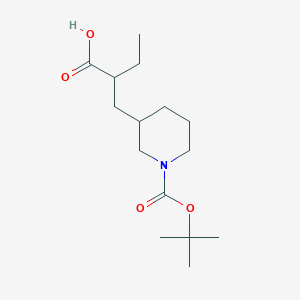
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Butanoic Acid Moiety: This step involves the alkylation of the piperidine ring with a butanoic acid derivative, often using a strong base like sodium hydride to deprotonate the piperidine nitrogen, followed by reaction with a butanoic acid halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency.
化学反応の分析
Types of Reactions
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
科学的研究の応用
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid depends on its specific application:
In Medicinal Chemistry: The compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active piperidine derivative. This active form can interact with specific molecular targets, such as neurotransmitter receptors or enzymes.
In Organic Synthesis: The compound acts as a versatile intermediate, where its functional groups can be selectively modified to achieve the desired chemical transformations.
類似化合物との比較
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the piperidine ring.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Another isomer with the tert-butoxycarbonyl group at a different position.
1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)propanoic acid: Similar compound with a propanoic acid moiety instead of butanoic acid.
Uniqueness
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic transformations, making it a valuable intermediate in complex organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C15H27NO4 |
|---|---|
分子量 |
285.38 g/mol |
IUPAC名 |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-12(13(17)18)9-11-7-6-8-16(10-11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
InChIキー |
XMZLYQHZCAPPFR-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



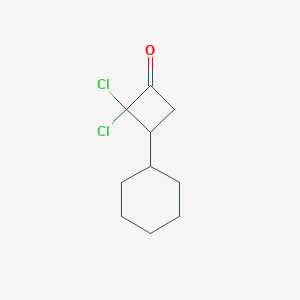
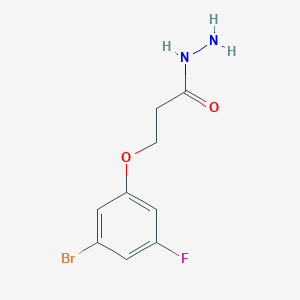
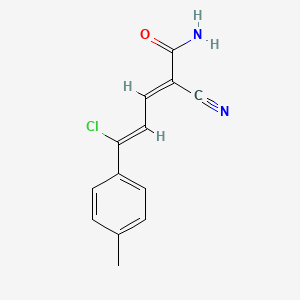
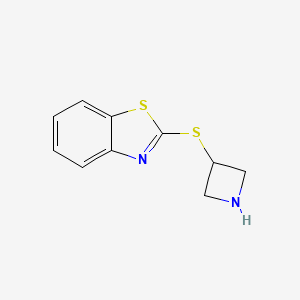
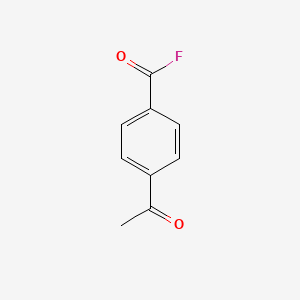




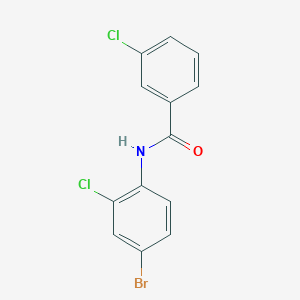
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)
